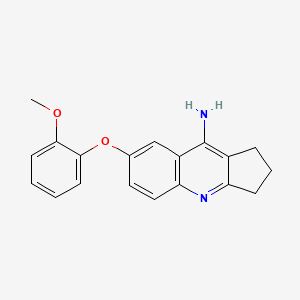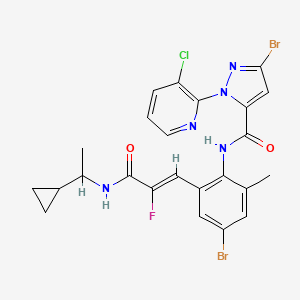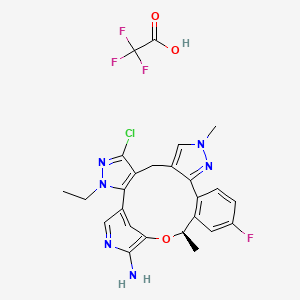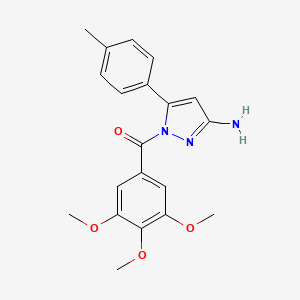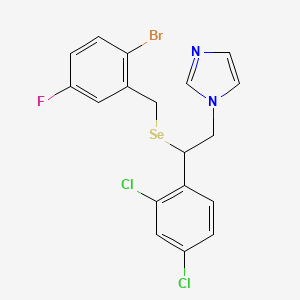
Antifungal agent 56
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It effectively inhibits Candida albicans strains with minimal inhibitory concentration values ranging from 0.03 to 0.25 micrograms per milliliter . This compound is particularly significant in the treatment of fungal infections due to its high potency and broad-spectrum activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal agent 56 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary, but it generally involves the use of halogenated aromatic compounds, selenides, and other reagents under controlled conditions to achieve the desired molecular structure .
Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques that ensure high yield and purity. This typically involves optimizing reaction conditions such as temperature, pressure, and solvent systems. The use of continuous flow reactors and advanced purification methods like chromatography and crystallization are common in the industrial production process .
Chemical Reactions Analysis
Types of Reactions: Antifungal agent 56 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Halogenated aromatic rings in the compound can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may possess different biological activities and properties .
Scientific Research Applications
Antifungal agent 56 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antifungal mechanisms and developing new antifungal agents.
Biology: Investigated for its effects on fungal cell biology and its potential to overcome drug resistance.
Medicine: Explored for its therapeutic potential in treating fungal infections, especially those resistant to conventional antifungal drugs.
Industry: Utilized in the development of antifungal coatings and materials for medical devices and surfaces
Mechanism of Action
The mechanism of action of Antifungal agent 56 involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. By blocking the enzyme lanosterol 14-alpha-demethylase, the compound disrupts the integrity of the fungal cell membrane, leading to cell death. This mechanism is similar to that of other azole antifungals but with enhanced efficacy against resistant strains .
Comparison with Similar Compounds
Fluconazole: Another azole antifungal, but less effective against resistant strains.
Miconazole: Similar mechanism of action but lower potency compared to Antifungal agent 56.
Itraconazole: Effective against a broad range of fungi but with different pharmacokinetic properties
Uniqueness: this compound stands out due to its superior efficacy against Fluconazole-resistant strains and its broad-spectrum activity. Its unique molecular structure allows it to overcome resistance mechanisms that limit the effectiveness of other antifungal agents .
Properties
Molecular Formula |
C18H14BrCl2FN2Se |
|---|---|
Molecular Weight |
507.1 g/mol |
IUPAC Name |
1-[2-[(2-bromo-5-fluorophenyl)methylselanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole |
InChI |
InChI=1S/C18H14BrCl2FN2Se/c19-16-4-2-14(22)7-12(16)10-25-18(9-24-6-5-23-11-24)15-3-1-13(20)8-17(15)21/h1-8,11,18H,9-10H2 |
InChI Key |
HKHIYGWQQVZXEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine](/img/structure/B12385922.png)
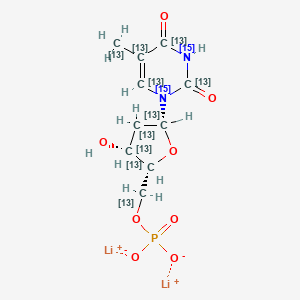

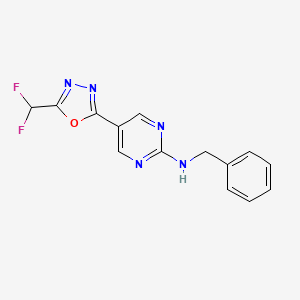
![N'-[(Z)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]carbamimidothioate;2-pyridin-2-ylpyridine;ruthenium(2+);6,9,15,26-tetrazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2(7),3,5,8(13),9,11,14,16,18,20,22,24-tridecaene;hexafluorophosphate](/img/structure/B12385941.png)
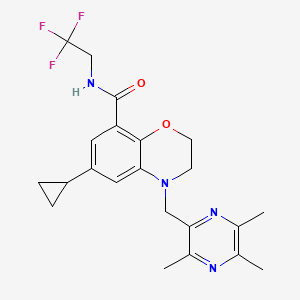
![[(3R)-3-[4-(2-cyclopropylphenyl)-2-(hydroxymethyl)phenyl]pyrrolidin-1-yl]-(5-fluoropyridin-2-yl)methanone](/img/structure/B12385947.png)
![N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide](/img/structure/B12385954.png)
